(±)-CP 55,940-d11
Description
Properties
Molecular Formula |
C24H29D11O3 |
|---|---|
Molecular Weight |
387.6 |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1/i1D3,4D2,5D2,6D2,7D2 |
InChI Key |
YNZFFALZMRAPHQ-HJPXWVCCSA-N |
SMILES |
O[C@H]1C[C@@H](C2=CC=C(C(C)(C)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C=C2O)[C@H](CCCO)CC1 |
Synonyms |
rel-5-(1,1-dimethylheptyl-3,3,4,4,5,5,6,6,7,7,7-d11)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-phenol |
Origin of Product |
United States |
Pharmacological Characterization of ± Cp 55,940 and Its Analogs
Cannabinoid Receptor Binding Affinities and Selectivity (CB1, CB2, GPR55)
(±)-CP 55,940 is a synthetic cannabinoid agonist that demonstrates high and roughly equivalent affinity for both the central (CB1) and peripheral (CB2) cannabinoid receptors. windows.net This potent agonist is structurally distinct from classical cannabinoids as it is a bicyclic analog of Δ⁹-THC that lacks a pyran ring. windows.net
Radioligand binding assays have been instrumental in determining the affinity of (±)-CP 55,940 for cannabinoid receptors. In these assays, [³H]-CP 55,940 is often used as the radioligand to characterize the binding of other cannabinoid compounds. unife.itnih.gov Studies using membranes from cells expressing human CB1 or CB2 receptors have consistently shown that (±)-CP 55,940 binds with high affinity in the low nanomolar range. windows.net For the CB1 receptor, the reported inhibitor constant (Ki) values typically range from 0.5 to 5.0 nM. windows.netguidetopharmacology.org Similarly, its affinity for the CB2 receptor is also high, with Ki values generally falling between 0.69 and 2.8 nM. windows.net
The affinity of (±)-CP 55,940 has been compared to other cannabinoids. For instance, it is considerably more potent than Δ⁹-THC in receptor binding assays. In competition assays, unlabeled (±)-CP 55,940 effectively displaces [³H]-CP 55,940, with a reported Ki of 0.54 nM. scispace.com
Beyond the classical cannabinoid receptors, (±)-CP 55,940 also interacts with the orphan G-protein coupled receptor GPR55. nih.govguidetopharmacology.orgwikipedia.org It has been shown to bind to and activate GPR55. nih.gov However, its potency at GPR55 is lower than at CB1 and CB2 receptors. nih.govnih.gov One study reported that (±)-CP 55,940 is 25 times less potent at activating GPR55 than at activating CB1 receptors. nih.gov The EC₅₀ value for (±)-CP 55,940 at GPR55 has been reported to be 5 nM. researchgate.net
The following table summarizes the binding affinities of (±)-CP 55,940 for CB1, CB2, and GPR55 receptors.
Functional Efficacy and Agonism/Antagonism Profiling in Receptor-Coupled Assays
(±)-CP 55,940 is characterized as a potent, high-efficacy agonist at both CB1 and CB2 receptors. windows.netnih.gov Its functional activity is often assessed using receptor-coupled assays, such as the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor agonism. nih.govnih.gov
In [³⁵S]GTPγS binding assays using rat cerebellar membranes, (±)-CP 55,940 stimulates binding, indicating its agonist activity. nih.govnih.gov It is considered a full agonist in this assay, similar to other potent cannabinoids like WIN 55,212-2 and HU-210. nih.govolemiss.edu The EC₅₀ values for (±)-CP 55,940 in stimulating [³⁵S]GTPγS binding are reported to be 0.2 nM at CB1 and 0.3 nM at CB2 receptors. Another study reported a mean EC₅₀ value of 27.3 nM in mouse brain membranes. researchgate.net
The functional profile of (±)-CP 55,940 at the GPR55 receptor is more complex. While some studies show that it activates GPR55, others suggest it may act as an antagonist or partial agonist at this receptor. nih.govguidetopharmacology.orgnih.gov For example, one study demonstrated that (±)-CP 55,940 could inhibit the LPI-induced redistribution of β-arrestin-GFP, a marker of receptor activation, with a KI of 194 nM. nih.gov This suggests an antagonistic effect in this specific signaling pathway. nih.gov Conversely, other studies report that (±)-CP 55,940 activates GPR55, leading to the stimulation of Gα13 and downstream signaling pathways. nih.govwikipedia.orgnih.gov
The following table provides a summary of the functional efficacy of (±)-CP 55,940 at CB1, CB2, and GPR55 receptors.
Ligand-Receptor Association and Dissociation Kinetics
The kinetics of how (±)-CP 55,940 binds to and unbinds from cannabinoid receptors provide further insight into its pharmacological profile. Studies investigating the dissociation kinetics of [³H]-CP 55,940 from CB1 receptors in mouse brain membranes have shown that the dissociation is best described by a biphasic exponential curve. This suggests the existence of two distinct "agonist dissociation states" of the CB1 receptor.
The dissociation rate constants (k-1) for these two states have been determined to be 0.00780 ± 0.0024 min⁻¹ and 0.1435 ± 0.040 min⁻¹. The presence of a non-hydrolysable GTP analogue, Gpp(NH)p, which uncouples G-proteins from receptors, reduced the proportion of the slower dissociating state. In contrast, the inverse agonist SR141716A increased the proportion of the slowly dissociating state.
A study using recombinant human CB1 receptors found the association rate constant (kon) for [³H]-CP 55,940 to be (1.4 ± 0.08) x 10⁶ M⁻¹s⁻¹, and the dissociation rate constant (koff) to be (1.5 ± 0.2) x 10⁻⁴ s⁻¹. universiteitleiden.nl This resulted in a kinetically derived KD value of 0.12 ± 0.03 nM and a residence time of 114 ± 16 minutes. universiteitleiden.nl More recent studies using a TR-FRET kinetic ligand-binding assay have reported faster dissociation rates for (±)-CP 55,940 at both CB1 and CB2 receptors, with residence times of approximately 10 seconds and 33 seconds, respectively. biorxiv.orgfrontiersin.org
Allosteric Modulation Studies of Cannabinoid Receptor Activity
Allosteric modulators bind to a site on the receptor that is different from the orthosteric site where endogenous ligands and classical agonists/antagonists bind. This binding can alter the affinity and/or efficacy of the orthosteric ligand.
Several studies have investigated the effects of allosteric modulators on the binding and function of (±)-CP 55,940 at the CB1 receptor. For example, the compound Org 27569 has been shown to be a positive allosteric modulator of [³H]-CP 55,940 binding, meaning it increases the affinity of (±)-CP 55,940 for the CB1 receptor. nih.govmdpi.comnih.gov However, paradoxically, Org 27569 acts as a negative allosteric modulator of (±)-CP 55,940's efficacy, reducing its ability to activate G-protein signaling. mdpi.comnih.gov This phenomenon is known as "PAM-antagonism". acs.org
Kinetic studies have shown that allosteric modulators like Org 27569 can decrease the dissociation rate of [³H]-CP 55,940 from the CB1 receptor, which is consistent with a positive allosteric effect on binding. nih.govresearchgate.net The crystal structure of the CB1 receptor bound to both (±)-CP 55,940 and the negative allosteric modulator ORG27569 has revealed that the allosteric modulator binds to an extrahelical site within the inner leaflet of the membrane. This binding appears to trap the receptor in an intermediate state, which can explain the observed increase in agonist binding affinity but decrease in functional efficacy. acs.org
Another compound, fenofibrate, has been identified as a negative allosteric modulator at the CB1 receptor, as it was shown to increase the dissociation rate constant of [³H]-CP 55,940 and decrease its maximal response. nih.gov
Molecular and Cellular Mechanistic Investigations
Intracellular Signaling Cascades Triggered by Cannabinoid Receptor Activation
Activation of cannabinoid receptors by agonists like (±)-CP 55,940 initiates a cascade of intracellular signaling events. As a member of the G protein-coupled receptor (GPCR) superfamily, cannabinoid receptors primarily couple to inhibitory G proteins (Gαi/o). ucl.ac.bebiorxiv.org This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. ucl.ac.benih.govsigmaaldrich.com
Beyond the canonical cAMP pathway, cannabinoid receptor activation modulates various other signaling cascades. researchgate.net This includes the activation of the mitogen-activated protein kinase (MAPK) pathway, encompassing extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). ucl.ac.be Furthermore, CB1 receptor activation can influence ion channel activity, leading to the inhibition of N- and P/Q-type voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. ucl.ac.be Studies have also shown that cannabinoids can induce the release of intracellular calcium from ryanodine-sensitive stores, a neuroprotective mechanism. wikipedia.org In some cellular contexts, CB1 receptor activation can also lead to the activation of phospholipase C (PLC), contributing to elevations in intracellular calcium. ucl.ac.be
Interestingly, chronic exposure to (±)-CP 55,940 in rats did not alter cAMP levels or protein kinase A activity in several brain regions, suggesting that receptor desensitization and down-regulation, rather than alterations in the cAMP cascade, are more centrally involved in the development of tolerance. nih.gov However, upon withdrawal, a significant upregulation in the cerebellum's cAMP cascade was observed. nih.gov
G Protein Coupling and β-Arrestin Recruitment Dynamics
Upon agonist binding, GPCRs like the cannabinoid receptors activate heterotrimeric G proteins, which subsequently dissociate into Gα and Gβγ subunits to initiate downstream signaling. biorxiv.org Following this, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestins. biorxiv.org β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. biorxiv.org
(±)-CP 55,940 is considered a full agonist at both CB1 and CB2 receptors and is often used as a reference compound in studies of G protein coupling and β-arrestin recruitment. mdpi.comnih.gov It robustly stimulates G protein-dependent signaling pathways. nih.gov The recruitment of β-arrestin 2 to the CB1 and CB2 receptors following agonist stimulation is a key step in inactivating the receptors through desensitization and internalization. universiteitleiden.nl
Studies have shown that different cannabinoid ligands can exhibit "biased agonism," preferentially activating either G protein-dependent pathways or β-arrestin-mediated signaling. mdpi.com While (±)-CP 55,940 is often considered a relatively balanced or unbiased agonist, some studies suggest it may show a preference for certain pathways depending on the cellular context. mdpi.combiorxiv.org For instance, in STHdh cells, (±)-CP 55,940 showed biased signaling towards Gαs and β-arrestin1 over Gαi/o. mdpi.com In contrast, other research indicates that neuronal CB1 receptor stimulation by (±)-CP 55,940 triggers significant β-arrestin 2 recruitment. mdpi.com The dynamics of β-arrestin recruitment induced by (±)-CP 55,940 can be time-dependent, with maximal effects observed between 90 to 120 minutes in some experimental setups. nih.gov
| Agonist | Receptor | Signaling Bias | Reference |
| (±)-CP 55,940 | CB1/CB2 | Generally considered balanced/unbiased, but can show context-dependent bias. | mdpi.comnih.govbiorxiv.org |
| (±)-CP 55,940 | CB1 | Significant β-arrestin 2 recruitment in neuronal cells. | mdpi.com |
| (±)-CP 55,940 | CB1 | Biased toward Gαs and β-arrestin1 in STHdh cells. | mdpi.com |
| PNR-4-20 | CB1 | Biased towards G protein signaling over β-arrestin 2 recruitment. | nih.gov |
| WIN55,212-2 | CB1 | Greater preference for Gαi/o and Gβγ signaling over β-arrestin 2 recruitment. | mdpi.com |
Ligand-Induced Receptor Conformational Changes and Biased Agonism Studies
The binding of a ligand to a GPCR induces specific conformational changes in the receptor, which in turn dictate the engagement of intracellular signaling partners like G proteins and β-arrestins. mdpi.com The concept of biased agonism, or functional selectivity, describes the ability of different agonists to stabilize distinct receptor conformations, thereby preferentially activating certain downstream signaling pathways over others. mdpi.comnih.gov
(±)-CP 55,940, as a potent cannabinoid agonist, has been a key tool in studying these phenomena. biorxiv.org Molecular dynamics simulations have revealed that agonists like (±)-CP 55,940 induce unique conformational dynamics in the CB1 receptor. biorxiv.org These distinct conformational profiles are thought to be the molecular basis for biased signaling. biorxiv.org
While often used as a standard "unbiased" or "balanced" full agonist in comparative studies, the signaling profile of (±)-CP 55,940 is not always straightforward. mdpi.comnih.gov For example, one study found that while (±)-CP 55,940 exhibited a preference for cAMP inhibition over pERK1/2 activation in CB1-HEK293 cells, it also favored coupling to Gαi versus Gαs. mdpi.com The discrepancies in findings across different studies can arise from the specific assays, cell types, and experimental conditions used. mdpi.com
Efforts to develop G protein-biased CB1 receptor agonists aim to harness the therapeutic benefits of cannabinoid signaling while minimizing the adverse effects associated with β-arrestin recruitment. nih.gov
Modulation of Endogenous Neurotransmitter Systems and Lipidomes
The endocannabinoid system is a crucial modulator of various neurotransmitter systems, including dopamine, glutamate (B1630785), and GABA. neura.edu.au Synthetic cannabinoids like (±)-CP 55,940, which are more potent and efficacious than Δ9-tetrahydrocannabinol (THC), can significantly impact these systems. nih.govnih.gov By activating presynaptic CB1 receptors, cannabinoids can inhibit the release of neurotransmitters, a process known as retrograde signaling. sigmaaldrich.com (±)-CP 55,940 has also been shown to upregulate serotonin (B10506) 2A (5-HT2A) receptors. wikipedia.org
In Vitro Research Applications and Methodologies Utilizing ± Cp 55,940
Cell-Based Assay Systems for Receptor Activation and Functional Responses
Cell-based assays are fundamental to understanding the molecular consequences of receptor activation. (±)-CP 55,940 is frequently employed in these systems to characterize the signaling pathways initiated by cannabinoid receptor stimulation.
Cyclic AMP Inhibition and [35S]GTPγS Binding Assays
Cannabinoid receptors, being G protein-coupled receptors (GPCRs), primarily signal through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govdiscoverx.comindigobiosciences.com Assays measuring the inhibition of forskolin-stimulated cAMP are a standard method to quantify the functional response to cannabinoid receptor agonists. nih.govresearchgate.net In human cannabinoid CB2 receptor-transfected CHO cells, (±)-CP 55,940 acts as a full agonist, effectively inhibiting cAMP production. researchgate.net Studies have shown that (±)-CP 55,940 inhibits adenylate cyclase with high potency, demonstrating IC50 values of 1.83 nM at CB1 and 2.89 nM at CB2 receptors. frontiersin.org
The guanosine (B1672433) 5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding assay provides a direct measure of G protein activation. nih.gov Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the G protein α-subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. (±)-CP 55,940 has been shown to potently stimulate [35S]GTPγS binding in membranes from cells expressing cannabinoid receptors and in brain membrane preparations. nih.govresearchgate.netnih.gov For instance, in mouse brain membranes, (±)-CP 55,940 elicited a maximal increase in [35S]GTPγS binding with an EC50 value of 27.3 nM. researchgate.net Similarly, in CHO cells expressing the human CB2 receptor, (±)-CP 55,940 stimulated [35S]GTPγS binding with an EC50 of 3.0 nM. pnas.org
| Assay Type | Receptor | Cell/Tissue Type | Parameter | Value | Citation |
|---|---|---|---|---|---|
| cAMP Inhibition | CB1 | Not Specified | IC50 | 1.83 nM | frontiersin.org |
| cAMP Inhibition | CB2 | Not Specified | IC50 | 2.89 nM | frontiersin.org |
| [35S]GTPγS Binding | CB1 | Mouse Brain Membranes | EC50 | 27.3 nM | researchgate.net |
| [35S]GTPγS Binding | CB2 | hCB2-CHO Cell Membranes | EC50 | 3.0 nM | pnas.org |
Calcium Mobilization and Mitogen-Activated Protein Kinase (MAPK) Activation Studies
Beyond cAMP inhibition, cannabinoid receptor activation can trigger other signaling cascades, including the mobilization of intracellular calcium ([Ca2+]i) and the activation of the mitogen-activated protein kinase (MAPK) pathway.
Studies in various cell lines have demonstrated that (±)-CP 55,940 can induce an increase in intracellular calcium levels. nih.govnih.gov For example, in HEK-293 cells expressing the CB2 receptor, (±)-CP 55,940 treatment led to increased intracellular Ca2+. nih.gov This effect was shown to be dependent on the phospholipase C (PLC) pathway. nih.gov In a human rhabdomyosarcoma cell line, (±)-CP 55,940-induced apoptosis was associated with an increase in intracellular Ca2+ levels, an effect mediated by CB1 receptors and L-type calcium channels. nih.gov However, in cultured rat hippocampal neurons, (±)-CP 55,940 has been shown to inhibit N- and P/Q-type calcium channels, demonstrating the complexity and cell-type-specific nature of cannabinoid effects on calcium signaling. physiology.org
The activation of the MAPK/extracellular signal-regulated kinase (ERK) pathway is another important consequence of cannabinoid receptor stimulation. In CHO cells transfected with CB1 or CB2 receptors, (±)-CP 55,940 has been shown to stimulate MAPK activation in a concentration-dependent manner. researchgate.netresearchgate.net In rCB1-expressing HEK293 cells, (±)-CP 55,940 activated ERK1/2 with an EC50 of 1.4 nM, reaching maximal activation at 5 minutes. researchgate.net Similarly, in rCB2-expressing cells, (±)-CP 55,940 also promoted MAPK activation. researchgate.net
Isolated Tissue and Membrane Preparations for Pharmacological Profiling
Isolated tissues and membrane preparations from various organs, particularly the brain, are invaluable for studying the pharmacological properties of compounds like (±)-CP 55,940 in a more physiologically relevant context than single-cell systems.
Radioligand Binding and Autoradiography Studies
Radiolabeled (±)-CP 55,940, typically tritiated ([3H]CP 55,940), is widely used in radioligand binding assays to determine the affinity (Ki) and density (Bmax) of cannabinoid receptors in different tissues. revvity.comnih.govresearchgate.netnih.gov These assays involve incubating tissue membranes with the radioligand and measuring the amount of specific binding. revvity.com Competition binding assays, where a non-labeled compound is used to displace the radioligand, allow for the determination of the affinity of the test compound. (±)-CP 55,940 exhibits high affinity for both CB1 and CB2 receptors, with Ki values reported to be in the range of 0.6-5.0 nM for CB1 and 0.7-2.6 nM for CB2.
Autoradiography utilizes radiolabeled ligands to visualize the distribution of receptors in tissue slices. nih.govresearchgate.net In vitro autoradiography with [3H]CP 55,940 has been instrumental in mapping the high density of cannabinoid receptors in various brain regions, such as the hippocampus, cerebellum, and basal ganglia. nih.govnih.gov For example, studies have used this technique to show increased CB1 receptor density in the dorsolateral prefrontal cortex of individuals with schizophrenia. nih.govresearchgate.net
| Receptor | Parameter | Value Range (nM) | Citation |
|---|---|---|---|
| CB1 | Ki | 0.6 - 5.0 | |
| CB2 | Ki | 0.7 - 2.6 |
Neurotransmitter Release Modulation and Electrophysiological Recordings in Tissue Slices
(±)-CP 55,940 is a valuable tool for investigating the role of cannabinoid receptors in modulating neurotransmission. Brain slice preparations allow for the study of synaptic activity in a preserved neural circuit.
Studies using rat hippocampal slices have shown that (±)-CP 55,940 potently inhibits the electrically evoked release of acetylcholine, with an EC50 of 0.02 µM. nih.gov This effect was antagonized by a CB1 receptor antagonist, indicating that it is mediated by presynaptic CB1 receptors. nih.gov Conversely, the release of norepinephrine (B1679862) from hippocampal slices was unaffected by (±)-CP 55,940. nih.gov In striatal slices, activation of CB1 receptors by (±)-CP 55,940 resulted in a reduction in glutamate (B1630785) release. researchgate.net
Electrophysiological recordings in brain slices further elucidate the functional consequences of cannabinoid receptor activation. In hippocampal slices, burst-contingent application of (±)-CP 55,940 has been shown to reinforce neuronal firing, a phenomenon that was not observed with non-contingent application. nih.gov This suggests a role for cannabinoid receptors in synaptic plasticity.
Studies on Macrophage Function and Immune Cell Modulation
The presence of CB2 receptors predominantly on immune cells makes (±)-CP 55,940 a key compound for studying the immunomodulatory effects of cannabinoids. nih.govrealmofcaring.org
In vitro studies have demonstrated that (±)-CP 55,940 can alter the functionality of various immune cells. cambridge.org For instance, it has been shown to inhibit the chemotaxis (migration) of rat peritoneal macrophages in a dose-dependent manner. nih.gov This inhibition of both spontaneous and fMLP-induced migration was reversed by a CB2 antagonist, and to a lesser extent by a CB1 antagonist, suggesting a primary role for CB2 receptors in this process. nih.gov Furthermore, (±)-CP 55,940 has been reported to impair the costimulatory activity of macrophages, which is crucial for T-cell activation. nih.gov The compound has also been shown to suppress the production of certain cytokines and affect the cytolytic activity of natural killer (NK) cells. realmofcaring.org These findings highlight the significant role of cannabinoid receptors, particularly CB2, in regulating immune responses, with (±)-CP 55,940 serving as a critical research probe.
In Vivo Preclinical Research Model Applications of ± Cp 55,940
Utilization in Animal Models for Investigating Cannabinoid System Function
The compound (±)-CP 55,940 is widely employed in preclinical research to probe the roles of the cannabinoid system. frontiersin.orgnih.gov As a high-efficacy agonist, its administration in animal models reliably produces a distinct set of behavioral and physiological effects, often referred to as the cannabinoid tetrad: hypoactivity, catalepsy, analgesia, and hypothermia. begellhouse.com These effects are primarily mediated by the CB1 receptor, as they can be reversed by selective CB1 receptor antagonists. begellhouse.com The stereoselective action of the compound, with the (-)-enantiomer showing greater potency, further supports its receptor-mediated mechanism, which is a cornerstone for its use in functional studies of the cannabinoid system. nih.gov
The behavioral effects of (±)-CP 55,940 have been extensively characterized in rodent models, revealing complex, dose-dependent responses.
Locomotor Activity: The compound exhibits a biphasic effect on locomotor activity in rats. nih.gov While higher doses induce profound hypoactivity and catalepsy, a characteristic sign of potent CB1 agonism, lower doses can cause locomotor stimulation. frontiersin.orgbegellhouse.comnih.gov Studies in young rats also show a significant, dose-dependent depression of activity in a holeboard test, an effect linked to the CB1 receptor. researchgate.net
Conditioned Aversion: Despite the recreational use of cannabis in humans, studies with potent synthetic agonists like (±)-CP 55,940 frequently demonstrate aversive properties in animals. begellhouse.com In rats, the compound has been shown to induce conditioned place aversion (CPA), where the animal learns to avoid a location previously paired with the drug's effects. nih.govfrontiersin.org It also causes a conditioned avoidance of flavored fluids paired with its administration. nih.gov Research indicates that these aversive effects are mediated by CB1 receptors, as they are prevented by CB1 antagonists. frontiersin.org Furthermore, studies have demonstrated that (±)-CP 55,940 can produce both unconditioned and conditioned anxiogenic-like responses in the social interaction test in rats. nih.gov
| Behavioral Test | Animal Model | Observed Effect of (±)-CP 55,940 | Key Finding |
|---|---|---|---|
| Locomotor Activity | Rat | Biphasic: Low doses cause stimulation; high doses cause profound hypoactivity. nih.gov | Demonstrates dose-dependent modulation of motor function. |
| Conditioned Place Preference | Rat, Mouse | Significant place avoidance (aversion). nih.govfrontiersin.org | Indicates the compound has aversive properties. |
| Conditioned Taste Aversion | Rat | Significant avoidance of a flavored fluid paired with the compound. nih.gov | Reinforces the aversive qualities of the compound. |
| Social Interaction Test | Rat | Decreased time in social interaction, indicating an anxiogenic effect. nih.gov | Can induce unconditioned and conditioned anxiety-like states. |
| Holeboard Activity | Young Rat | Dose-dependent depression of motor and exploratory activity. researchgate.net | Effects on motor activity are mediated by the CB1 receptor. researchgate.net |
The application of (±)-CP 55,940 extends to investigating the neurobiological substrates of cannabinoid action.
Regional Brain Activity and Neuroprotection: Studies using radiolabeled [³H]CP-55,940 have been fundamental in mapping the localization and density of CB1 receptors in the brain. nih.govnih.govdrugsense.org Functionally, the compound has demonstrated neuroprotective effects. For instance, it showed protective effects on rat brain mitochondria exposed to the neurotoxin paraquat (B189505) and reduced hippocampal cell death in cultured neurons subjected to high levels of NMDA. wikipedia.org Research also suggests that the aversive effects of (±)-CP 55,940 are mediated by astroglial CB1 receptors through a cyclooxygenase-2 (COX-2) signaling pathway. frontiersin.org
Brain Lipidome Modulation: Administration of (±)-CP 55,940 causes widespread and significant changes to the brain's lipidome, which includes the family of endogenous cannabinoids (eCBs) and other bioactive lipids. nih.gov In a study on female mice, the compound produced age- and region-dependent effects, with adolescent brains showing a greater number of changes, particularly reductions in lipid concentrations, compared to adults. frontiersin.orgnih.gov The levels of the compound itself also vary by brain region and age, with the highest concentrations found in the cortex of younger adolescent mice and in the cerebellum of adults. nih.gov
| Age Group (Female Mice) | Brain Region with Most Changes in Lipidome | General Trend of Lipid Level Change | Brain Region with Highest CP 55,940 Concentration |
|---|---|---|---|
| Adolescent (PND 35) | Cortex, Hippocampus, Thalamus nih.gov | More reductions in lipid concentrations. nih.gov | Cortex nih.gov |
| Adolescent (PND 50) | Cortex, Thalamus nih.gov | Balanced increases and reductions. nih.gov | Hippocampus nih.gov |
| Adult | Cortex, Thalamus nih.gov | Fewer overall changes compared to adolescents. nih.gov | Cerebellum nih.gov |
(±)-CP 55,940 is a valuable tool for studying the immunomodulatory effects of cannabinoids, largely mediated through CB2 receptors, which are highly expressed in immune cells. nih.govrealmofcaring.org In vivo administration in rats was shown to reduce the migration (chemotaxis) of peritoneal macrophages. nih.gov This effect was preventable by a CB2 receptor antagonist, highlighting the key role of peripheral cannabinoid receptors in this process. nih.gov Studies have also demonstrated that the (-)-enantiomer of (±)-CP 55,940 has greater immunoinhibitory potency than its (+)-isomer, as measured by the antibody-forming cell response in vitro using mouse spleen cells. nih.gov This stereoselectivity provides strong evidence for a specific, receptor-mediated role in immune modulation. nih.gov
Neurobiological Studies (e.g., regional brain activity, neuroprotection, brain lipidome modulation)
Methodological Considerations for In Vivo Administration in Research Paradigms
The successful use of (±)-CP 55,940 in preclinical research requires careful methodological considerations to ensure reliable and reproducible results.
Vehicle for Administration: Due to its lipophilic nature, (±)-CP 55,940 is not soluble in aqueous solutions. A common vehicle used for its systemic (e.g., intraperitoneal, i.p.) administration in rodent studies is a mixture of ethanol, a surfactant like Emulphor or Cremophor EL, and saline, typically in a 1:1:18 ratio. drugsense.orgnih.gov This formulation creates a micellular suspension suitable for injection.
Route and Timing of Administration: The route of administration is a critical variable. Systemic injections (i.p.) are common for assessing broad behavioral and physiological effects. nih.govjneurosci.org For more targeted investigations into central nervous system mechanisms, direct intracerebroventricular (i.c.v.) injections can be used. jneurosci.org The timing of the injection relative to the behavioral or physiological test is also crucial. For example, in reinstatement studies, the compound is often administered 30 minutes prior to testing. nih.gov In studies assessing chemotaxis, effects were observed one hour after subcutaneous administration. nih.gov These parameters must be consistently applied and clearly reported to allow for proper interpretation and comparison across studies.
Synthetic Chemistry and Structural Analysis in Research
Synthesis of Deuterated Analogs for Pharmacological and Biophysical Research Purposes
The synthesis of deuterated analogs of cannabinoids, such as (±)-CP 55,940-d11, is crucial for a variety of research applications. Deuterium (B1214612) labeling is instrumental in metabolic profiling studies using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comfrontiersin.org In these analyses, deuterated compounds serve as internal standards, allowing for accurate quantification of their non-deuterated counterparts in biological samples. mdpi.commdpi.com This is essential for understanding the pharmacokinetics of these molecules.
In the realm of biophysical research, specifically solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration provides a powerful means to study the conformation and dynamics of molecules within biological membranes. nih.gov For instance, the synthesis of CP 55,940 specifically deuterated on its nonyl tail (CP-55,940-d19) and on the methyl groups of the nonyl chain (CP-55,940-d6) has enabled detailed investigations into the behavior of these specific molecular regions within lipid bilayers. nih.gov These studies help elucidate how the ligand orients and moves within the membrane, which is critical for its interaction with cannabinoid receptors. nih.govresearchgate.net The use of deuterated standards is also vital for elucidating the fragmentation patterns of cannabinoids in mass spectrometry, aiding in their structural identification. frontiersin.org
Stereochemical Purity and Isomeric Considerations in Research Compound Synthesis
The synthesis of cannabinoid analogs like CP 55,940 requires careful consideration of stereochemistry, as different isomers can exhibit varied biological activities. The development of stereoselective synthetic methods is therefore a key area of research. researchgate.netnih.gov For example, methods have been developed for the stereoselective synthesis of hexahydrocannabinol (B1216694) (HHC) epimers, which are structurally related to the cyclohexyl ring of CP 55,940. researchgate.net The stereochemical purity of synthetic cannabinoids is often assessed using techniques like 1D and 2D NMR. nih.gov
The biological importance of stereochemistry is highlighted by the different affinities of enantiomers for cannabinoid receptors. For instance, the enantiomer (+)-CP 55,940 shows a different affinity profile compared to the more commonly studied (-)-CP 55,940. caymanchem.commdpi.com In some cases, the synthesis aims to produce a racemic mixture, denoted as (±)-CP 55,940, which contains both enantiomers. caymanchem.comcaymanchem.com The stereochemical configuration significantly influences the molecule's three-dimensional shape, which in turn dictates its interaction with receptor binding sites. nih.gov
Structure-Activity Relationship (SAR) Derivation for (±)-CP 55,940 and Related Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like (±)-CP 55,940 relates to its biological activity. These studies have been instrumental in identifying the key structural features required for high-affinity binding to cannabinoid receptors. nih.gov
For CP 55,940 and its analogs, several key structural elements have been identified as crucial for their potent activity:
The Phenolic Hydroxyl Group: This group is a critical feature for cannabimimetic activity, likely participating in hydrogen bonding interactions with the receptor. capes.gov.brnih.gov
The Alkyl Side Chain: The structure of the side chain on the phenolic ring significantly impacts potency. A 1,1-dimethylheptyl substituent, as seen in CP 55,940, is associated with high-affinity binding. nih.govnih.gov
The Cyclohexyl Ring and its Substituents: The hydroxyl group on the cyclohexyl ring, particularly in the β-orientation, enhances potency. nih.gov The addition of a hydroxypropyl group to the cyclohexyl ring, a feature of CP 55,940, further increases activity. nih.gov
SAR studies have also explored the effects of removing or modifying these key functional groups. For example, the synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940 showed that removing the phenolic hydroxyl group significantly alters receptor affinity and selectivity, suggesting a different binding orientation for these analogs. nih.gov These investigations, which correlate binding affinities with in vivo effects, have been crucial in mapping the pharmacophore of cannabinoid agonists. nih.gov
Table 1: Key Structural Features and Their Impact on the Activity of CP 55,940 and Analogs
| Structural Feature | Role in Activity | Reference |
|---|---|---|
| Phenolic Hydroxyl | Essential for hydrogen bonding with the receptor. | capes.gov.brnih.gov |
| 1,1-Dimethylheptyl Side Chain | Contributes to high-affinity binding. | nih.govnih.gov |
| 9β-Hydroxyl Group | The β-orientation enhances potency. | nih.gov |
| C4-Hydroxypropyl Group | Increases potency. | nih.gov |
Spectroscopic Characterization Techniques in Research (e.g., NMR for conformational and dynamics studies)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural and dynamic characterization of (±)-CP 55,940. nih.gov Solution NMR, in combination with computational modeling, has been used to determine the most energetically favored conformation of CP 55,940. capes.gov.brnih.gov These studies have revealed several key conformational features:
The aromatic phenol (B47542) ring is oriented perpendicular to the cyclohexane (B81311) ring. capes.gov.brnih.gov
The dimethylheptyl side chain is positioned nearly perpendicular to the phenol ring. capes.gov.brnih.gov
An intramolecular hydrogen bond between the phenolic and hydroxypropyl groups orients all three hydroxyl groups on the same face of the molecule. capes.gov.brnih.gov This specific orientation is thought to be a critical requirement for its biological activity. capes.gov.br
Solid-state NMR has been employed to study the location, orientation, and dynamics of CP 55,940 within lipid bilayers, which mimic the cell membrane environment where cannabinoid receptors reside. nih.govnih.gov These studies have shown that the hydroxyphenyl ring of CP 55,940 is located near the lipid glycerol (B35011) and carbonyl groups at the lipid-water interface. nih.govnih.gov Furthermore, 2H NMR order parameters indicate that the nonyl tail of the molecule maintains a high degree of conformational flexibility within the membrane. nih.govresearchgate.net The lateral diffusion rate of CP 55,940 in the membrane is comparable to that of the lipids themselves, suggesting it can efficiently move within the bilayer to approach its receptor target. nih.govresearchgate.net
Table 2: Conformational and Dynamic Properties of CP 55,940 Determined by NMR
| Property | Finding | Technique | Reference |
|---|---|---|---|
| Ring Orientation | Phenol ring is perpendicular to the cyclohexane ring. | Solution NMR & Modeling | capes.gov.brnih.gov |
| Side Chain Conformation | Dimethylheptyl chain is nearly perpendicular to the phenol ring. | Solution NMR & Modeling | capes.gov.brnih.gov |
| Hydroxyl Group Orientation | All three hydroxyl groups are on the same face of the molecule. | Solution NMR & Modeling | capes.gov.brnih.gov |
| Location in Membrane | Hydroxyphenyl ring is near the lipid-water interface. | Solid-State NMR | nih.govnih.gov |
| Tail Flexibility | Nonyl tail has high conformational flexibility in the membrane. | 2H Solid-State NMR | nih.govresearchgate.net |
| Lateral Diffusion | Diffuses at a rate comparable to lipids in the membrane. | 1H MAS NMR | nih.govresearchgate.net |
Advanced Analytical Research Methodologies Utilizing ± Cp 55,940 D11
Mass Spectrometry (MS) Applications as Internal Standard and Tracer
(±)-CP 55,940-d11 is designated for use as an internal standard for the quantification of (±)-CP 55,940 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.comlabchem.com.my This isotopically labeled compound is essential for research and forensic applications where precise measurement is paramount. caymanchem.com The presence of eleven deuterium (B1214612) atoms results in a distinct mass shift from the parent compound, (±)-CP 55,940, without significantly altering its chemical and physical properties, such as chromatographic retention time and ionization efficiency. This characteristic is fundamental to its function in mass spectrometry-based assays.
As a tracer, this compound is introduced into a sample at a known concentration at the beginning of the sample preparation process. It follows the same analytical path as the target analyte, (±)-CP 55,940. By monitoring the ratio of the analyte to the isotopically labeled standard, researchers can accurately account for any loss of analyte during extraction, handling, and analysis, as well as compensate for variations in instrument response.
The development of robust analytical methods using LC-MS/MS and GC-MS is crucial for studying the disposition of synthetic cannabinoids in biological systems. This compound plays a vital role in the validation and application of these methods for non-human biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): A method for the quantification of the parent compound, CP-55,940, in dog plasma utilized capillary gas chromatography/mass spectrometry. nih.gov In this method, the drug and a structural analog internal standard were derivatized with trifluoroacetyl imidazole (B134444) to improve their gas chromatographic properties. nih.gov The electron impact ionization of the derivatized compound yielded an abundant high-mass ion, which was monitored for sensitive and specific determination, achieving a detection limit of 0.5 ng/mL in plasma. nih.gov While this study used a structural analog, the same principles apply when using a deuterated internal standard like this compound, which provides superior accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a reference method for determining cannabinoids in complex biological matrices due to its high sensitivity and selectivity. nih.gov A validated LC-MS/MS method was developed for the quantification of synthetic cannabinoids, including the structurally similar CP-47,497, in mouse brain tissue. oup.comoup.com This method employed a deuterated internal standard (CP-47,497-d11) and a liquid-liquid extraction procedure. oup.com The use of the deuterated standard was critical for correcting significant ion suppression observed in the brain matrix and ensuring accurate quantification. oup.com Such methodologies are directly applicable for the analysis of (±)-CP 55,940 using this compound as the internal standard.
The table below summarizes key parameters from a representative LC-MS/MS method developed for synthetic cannabinoids in a non-human biological matrix, illustrating the typical application context for this compound.
| Parameter | Details |
| Instrumentation | HPLC system coupled to a tandem mass spectrometer (e.g., Applied Bio Systems 3,200 Q Trap) oup.com |
| Chromatographic Column | Reversed-phase C18 column (e.g., Zorbax Eclipse XBD-C18, 4.6 x 75 mm, 3.5 µm) oup.com |
| Mobile Phase | Water/acetonitrile (B52724) (20:80 v/v) with 0.1 mM ammonium (B1175870) formate (B1220265) oup.com |
| Extraction Method | Liquid-Liquid Extraction (LLE) from brain homogenate using acetonitrile oup.com |
| Internal Standard | Deuterated analog (e.g., CP-47,497-d11) added prior to extraction oup.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Validation | Assessed for linearity, limit of quantification, accuracy, precision, recovery, selectivity, and matrix effects oup.com |
Stable isotope dilution analysis (SIDA) is considered the gold standard for quantitative analysis by mass spectrometry, and this compound is specifically designed for this purpose. caymanchem.comtum.de The SIDA method involves adding a known amount of the stable isotope-labeled internal standard, this compound, to the sample before any processing steps. tum.de
Because the isotopically labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same effects during extraction, cleanup, derivatization, and ionization. frontiersin.org Therefore, any losses during sample preparation or fluctuations in mass spectrometer performance affect both the analyte and the internal standard equally. tum.de Quantification is based on the measured peak area ratio of the analyte to its labeled internal standard. tum.de This approach effectively cancels out matrix effects and procedural errors, leading to highly accurate and precise results. hpst.cz
The advantages of using this compound in a SIDA workflow include:
High Accuracy and Precision: Corrects for sample loss and matrix-induced ionization suppression or enhancement. hpst.cz
Enhanced Specificity: The use of tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions for both the analyte and the standard ensures high specificity.
Reliable Quantification: Enables reliable measurement of (±)-CP 55,940 concentrations in complex matrices like plasma, brain tissue, and other biological fluids. nih.govoup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Biological Matrices (non-human)
Chromatographic Separation Techniques (HPLC, GC) for Purity and Quantitative Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental to both the quality control of this compound as a reference material and its use in quantitative analytical methods. sigmaaldrich.com
Commercial preparations of this compound are certified to have high isotopic purity, often with ≥99% of the molecules being deuterated forms (d1-d11). caymanchem.com This purity is verified using chromatographic and mass spectrometric techniques. Research involving the synthesis of new analogs of CP-55,940 has utilized Gas-Liquid Chromatography (GLC) and Thin-Layer Chromatography (TLC) to confirm the purity and homogeneity of the final compounds. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the quantitative analysis of synthetic cannabinoids. sigmaaldrich.com Methods often use a C18 reversed-phase column for separation. oup.comsigmaaldrich.com For instance, a validated method for synthetic cannabinoids in plant materials used HPLC with UV detection. caymanchem.com In more advanced LC-MS/MS systems, the HPLC component provides the crucial separation of the analyte and its deuterated standard from other matrix components prior to detection by the mass spectrometer. oup.com This separation is essential for preventing isobaric interferences and reducing matrix effects.
Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for cannabinoid analysis. nih.gov For non-volatile or polar compounds like cannabinoids, a derivatization step is often required to increase their volatility and thermal stability for GC analysis. nih.gov As described previously, a GC-MS method for the parent compound CP-55,940 involved derivatization followed by analysis on a capillary column, demonstrating excellent chromatographic properties and allowing for low-level detection. nih.gov The purity of the this compound standard itself is also confirmed using these techniques to ensure the accuracy of the SIDA assays in which it is used.
The table below summarizes the chromatographic techniques and their roles in the analysis of this compound and its parent compound.
| Technique | Role | Key Considerations |
| HPLC | Purity assessment of the standard; Separation in quantitative LC-MS/MS methods. oup.comsigmaaldrich.com | Reversed-phase columns (e.g., C18) are common; Mobile phase composition is optimized for resolution. sigmaaldrich.com |
| GC | Purity assessment of the standard; Separation in quantitative GC-MS methods. nih.govnih.gov | Often requires derivatization to improve volatility and thermal stability of the analyte. nih.gov |
| TLC | Preliminary purity checks during synthesis of related compounds. nih.gov | Used for rapid screening of compound homogeneity. nih.gov |
Comparative Pharmacological Studies and Ligand Profiling
Comparative Analysis with Non-Deuterated CP 55,940 and Endogenous Cannabinoids
(±)-CP 55,940 is a potent synthetic agonist of the cannabinoid receptors, CB1 and CB2. nih.gov Its pharmacological profile is characterized by significantly higher potency and efficacy compared to the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), and the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.orgwikipedia.org
The primary difference between (±)-CP 55,940-d11 and its non-deuterated counterpart lies in the isotopic substitution, which increases the molecular weight. This labeling is particularly useful for distinguishing the compound from its endogenous or non-labeled counterparts in research settings, such as in studies using liquid chromatography-mass spectrometry. While heavy isotope substitution can sometimes influence pharmacokinetics by slowing metabolism (the "kinetic isotope effect"), it is not expected to alter the intrinsic affinity or efficacy at the receptor level. Therefore, the binding and functional data for CP 55,940 serve as a direct and accurate reference for the pharmacological activity of its d11 variant.
Compared to endogenous cannabinoids, CP 55,940 demonstrates substantially higher affinity for both CB1 and CB2 receptors. tocris.com For instance, CP 55,940 binds to CB1 and CB2 receptors with Ki values in the low nanomolar range (0.58 nM for CB1 and 0.68 nM for CB2). wikipedia.org In contrast, anandamide is a partial agonist with lower affinity. Similarly, Linoleoyl ethanolamide, another fatty acid ethanolamide, binds only weakly to CB1 and CB2 receptors, inhibiting the binding of [³H]CP-55,940 with much higher Ki values of 10 and 25 µM, respectively. medchemexpress.com The endocannabinoid 2-AG is more abundant in the brain than anandamide and acts as a full agonist at both cannabinoid receptors, but its binding affinity is generally lower than that of high-potency synthetic agonists like CP 55,940. wikipedia.org Functionally, CP 55,940 is considered a full agonist at both CB1 and CB2 receptors, whereas THC is a partial agonist. frontiersin.orgnih.gov This difference in efficacy is significant; for example, one study measuring G-protein binding stimulation at CB1 showed CP 55,940 had an EC₅₀ of 3.4 nM, while THC's EC₅₀ was 167.4 nM. frontiersin.org
Table 1: Comparative Receptor Binding Affinities (Ki) and Efficacy (EC₅₀)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | GPR55 EC₅₀ (nM) | Receptor Activity |
|---|---|---|---|---|
| (±)-CP 55,940 | 0.58 - 5.0 wikipedia.orgtocris.com | 0.68 - 2.6 wikipedia.orgtocris.com | 5 tocris.com | Full Agonist wikipedia.org |
| Anandamide (AEA) | Low nM range | Low nM range | nM Potency nih.gov | Partial Agonist nih.gov |
| 2-Arachidonoylglycerol (2-AG) | Low nM range | Low nM range | Low nM range | Full Agonist wikipedia.org |
| Δ⁹-THC | ~40.7 | ~36.4 | Activator | Partial Agonist frontiersin.org |
| WIN 55,212-2 | Low nM nih.gov | Low nM nih.gov | Fails to activate | Full Agonist nih.gov |
| JWH-018 | 9.0 | 2.94 | - | Full Agonist nih.gov |
Note: Ki and EC₅₀ values can vary between studies based on assay conditions.
Differential Effects Compared to Other Synthetic Cannabinoid Receptor Ligands
The landscape of synthetic cannabinoid receptor ligands is vast and structurally diverse, encompassing classes such as classical cannabinoids, non-classical cannabinoids (like CP 55,940), and aminoalkylindoles (like WIN 55,212-2 and JWH-018). nih.govantoniocasella.eu While these compounds all target cannabinoid receptors, they can exhibit different binding affinities, efficacies, and downstream signaling effects.
CP 55,940, a non-classical bicyclic analog of THC, is often used as a standard full agonist in research due to its high potency and efficacy at both CB1 and CB2 receptors. nih.govantoniocasella.eu Its effects are comparable in magnitude to other high-efficacy agonists like WIN 55,212-2 in producing the characteristic cannabinoid "tetrad" of effects in rodents (hypothermia, catalepsy, antinociception, and hypolocomotion). nih.govantoniocasella.eu However, subtle differences exist. For example, while both CP 55,940 and WIN 55,212-2 are considered full agonists, some studies have shown that chronic administration of THC leads to only moderate cross-tolerance to the effects of these more efficacious compounds. nih.gov Furthermore, prolonged THC treatment in rhesus monkeys reduced sensitivity to the effects of CP 55,940 and JWH-018, but the degree of tolerance was less than that observed for THC itself. nih.govsrlf.org
Structurally, CP 55,940 is distinct from the widely-abused aminoalkylindole-type synthetic cannabinoids like JWH-018. mdpi.com While both are potent CB1 agonists, their interactions with the receptor and subsequent signaling can differ. Some studies suggest that while CP 55,940 and HU-210 (another potent agonist) act as full agonists in GTPγS binding assays, they may behave as partial agonists in other functional assays, a nuance not always seen with compounds like JWH-018. researchgate.net This highlights the concept of functional selectivity or "biased agonism," where a ligand can preferentially activate certain signaling pathways over others, even when acting on the same receptor. For instance, high concentrations of CP 55,940, WIN 55,212-2, and JWH-018 can increase cAMP levels via Gs protein coupling when Gi/Go is inhibited, an effect not observed with THC. mdpi.com
Profiling Against Orphan Receptors and Non-Cannabinoid Targets for Selectivity Assessment (e.g., GPR55)
To fully understand the pharmacological profile of a compound, it is crucial to assess its selectivity by testing its activity at other potential targets, including orphan G-protein coupled receptors (GPCRs). Several orphan receptors, such as GPR55, GPR18, and GPR119, have been implicated as novel cannabinoid receptors. researchgate.netulisboa.pt
Research has definitively shown that CP 55,940 interacts with GPR55. guidetopharmacology.org It binds to GPR55 with high affinity and has been shown to activate it, leading some researchers to propose GPR55 as a third cannabinoid receptor. nih.gov One study found that CP 55,940 stimulated GTPγS binding via GPR55 with an EC₅₀ of 5 nM. tocris.comnih.gov However, the nature of this interaction is complex and debated, with some evidence suggesting CP 55,940 may act as an antagonist or partial agonist at GPR55. wikipedia.orgguidetopharmacology.org This is a significant point of differentiation from other cannabinoids; for instance, the synthetic cannabinoid WIN 55,212-2 fails to activate GPR55, while cannabidiol (B1668261) (CBD) acts as a GPR55 antagonist. cannakeys.com
Computational and Theoretical Approaches in Cannabinoid Research
Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as (±)-CP 55,940, and its receptor at an atomic level.
Molecular Docking is a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For (±)-CP 55,940, docking studies have been instrumental in understanding its binding to cannabinoid receptors CB1 and CB2. mdpi.comuoa.gruoa.gr These studies have helped to identify key amino acid residues within the receptor's binding pocket that interact with the ligand. For instance, research has shown that the hydroxyphenyl ring of CP 55,940 is located near the lipid glycerol (B35011), carbonyls, and upper acyl-chain methylenes of the cell membrane. nih.gov Docking poses with the lowest energy scores are considered the most energetically favorable and likely binding conformations. mdpi.com
Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of the ligand-receptor complex over time. frontiersin.orgmdpi.com These simulations can reveal conformational changes in both the ligand and the receptor upon binding and during the process of receptor activation. frontiersin.org MD simulations of CP 55,940 bound to the CB1 receptor have shown that the "twin toggle switch" residues, F200^3.36 and W356^6.48, remain stable, which is correlated with its full agonist activity. frontiersin.org In contrast, simulations with the partial agonist THC showed fluctuations in these residues. frontiersin.org Furthermore, MD simulations have been used to study the movement of CP 55,940 within a lipid bilayer, suggesting that it can efficiently approach the receptor's binding site from the lipid-water interface through lateral diffusion. nih.gov The rate of diffusion for CP 55,940 in POPC bilayers was found to be comparable to that of the lipids themselves. nih.gov
Table 1: Key Findings from Molecular Docking and Dynamics Simulations of (±)-CP 55,940
| Technique | Receptor | Key Findings |
| Molecular Docking | CB1 & CB2 | Identified energetically favorable binding poses and key interacting amino acid residues. mdpi.comuoa.gr |
| Molecular Docking | CB1 | Docking into the CB1-G protein complex helped determine the most favorable binding pose. mdpi.com |
| Molecular Dynamics | CB1 | Showed stable conformation of F200^3.36/W356^6.48 "twin toggle switch" residues, correlating with full agonist activity. frontiersin.org |
| Molecular Dynamics | Lipid Bilayer | Demonstrated that CP 55,940 locates at the water-membrane interface and can approach the receptor via lateral diffusion. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uoa.gruoa.gruoa.gr
For cannabinoids like (±)-CP 55,940, 3D-QSAR studies have been employed to understand the structural requirements for optimal binding to CB1 and CB2 receptors. uoa.gruoa.gr These models use the three-dimensional structures of ligands to predict their affinity and/or efficacy. The conformation of the flexible 1,1-dimethylheptyl side chain of CP 55,940 has been a subject of such studies, revealing that it is nearly perpendicular to the plane of the A ring. uoa.gruoa.gr QSAR models are often built using a training set of compounds with known activities to establish a correlation, which can then be used to predict the activity of new, untested compounds. uoa.gr The success of a QSAR model heavily relies on the correct alignment of the compounds in the training set, which is often guided by the bioactive conformation of a potent reference ligand. uoa.gr
Table 2: QSAR Modeling Insights for Cannabinoids Related to (±)-CP 55,940
| QSAR Approach | Focus | Key Insights |
| 3D-QSAR | Structural requirements for CB1/CB2 binding | Revealed importance of the conformation of the alkyl side chain for receptor affinity. uoa.gruoa.gr |
| 3D-QSAR | Bioactive conformation | Emphasized the need for accurate ligand alignment for building predictive models. uoa.gr |
Predictive Models for Ligand-Receptor Interactions and Functional Bias
Predictive models for ligand-receptor interactions aim to forecast how a ligand will bind to a receptor and what functional outcome this binding will produce. biorxiv.org This includes predicting not only the binding affinity but also whether the ligand will act as an agonist, antagonist, or inverse agonist, and whether it will exhibit functional bias.
Functional bias , also known as biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For (±)-CP 55,940, studies have shown that it can exhibit biased signaling at the CB1 receptor. mdpi.com For example, it has demonstrated a bias towards receptor internalization and moderate bias toward pERK1/2 activation over cAMP inhibition. mdpi.com Computational models, in conjunction with experimental data, are being developed to predict such functional selectivity. These models can help in the design of new ligands with specific signaling profiles, potentially leading to more targeted therapeutic effects.
Understanding the molecular basis of functional bias is an active area of research. For instance, allosteric modulators can influence the functional response to orthosteric agonists like CP 55,940. mdpi.com MD simulations have suggested that allosteric modulators can induce conformational changes in the receptor that favor interaction with specific signaling partners, such as β-arrestin over G-proteins. mdpi.com
Table 3: Functional Bias Profile of (±)-CP 55,940 at the CB1 Receptor
| Signaling Pathway | Bias relative to cAMP inhibition |
| pERK1/2 activation | Moderate bias |
| Receptor internalization | Strong bias |
Future Directions and Emerging Research Avenues for ± Cp 55,940 D11 Research
Development of Novel Research Tools and Probes Based on (±)-CP 55,940 Scaffolds
The structural backbone of (±)-CP 55,940 serves as a valuable template for creating new research tools. researchgate.netnih.gov Scientists are actively developing novel probes to explore cannabinoid receptor structure and function with greater precision. These include:
Photoactivatable Probes: These are molecules that, upon exposure to light, can form a permanent covalent bond with their target receptor. frontiersin.org This allows for precise identification of the ligand-binding pocket and has been used to study both CB1 and CB2 receptors. frontiersin.org
Fluorescent Ligands: By attaching a fluorescent tag to a (±)-CP 55,940-like structure, researchers can visualize receptor distribution and trafficking in real-time. unimi.itmdpi.com These tools are crucial for high-throughput screening assays and microscopy studies. mdpi.com
Electrophilic Probes: These probes contain reactive groups that can form covalent bonds with specific amino acid residues within the receptor, providing detailed information about the binding site. frontiersin.orgunimi.it
A significant challenge in this area is designing probes that retain high affinity and selectivity for their target receptor while incorporating the necessary chemical modifications. frontiersin.org The development of these advanced tools will be critical for dissecting the complexities of cannabinoid receptor signaling.
Integration of Multi-Omics Data in Ligand Action Elucidation
To fully understand the biological effects of ligands like (±)-CP 55,940-d11, researchers are increasingly turning to multi-omics approaches. mdpi.commdpi.com This involves integrating data from various "omics" fields, such as:
Genomics: Studying an organism's complete set of DNA to identify genetic variations that may influence an individual's response to cannabinoids.
Transcriptomics: Analyzing the complete set of RNA transcripts to understand how cannabinoid ligands alter gene expression. mdpi.com
Proteomics: Investigating the entire complement of proteins to see how cannabinoid receptor activation translates into changes in cellular function.
Metabolomics: Studying the complete set of small-molecule metabolites to understand the downstream metabolic consequences of cannabinoid signaling. researchgate.net
By combining these datasets, researchers can build comprehensive models of how this compound and other cannabinoids exert their effects, from the molecular level to the whole-organism response. researchgate.netbiorxiv.org This integrated approach holds immense potential for identifying new therapeutic targets and personalizing cannabinoid-based medicine. imrpress.com
Innovations in High-Throughput Screening Platforms for Cannabinoid Ligands
The discovery of new cannabinoid-based drugs relies heavily on high-throughput screening (HTS), a process that allows for the rapid testing of large numbers of compounds. bmglabtech.com Recent innovations are making this process more efficient and informative:
Miniaturization and Automation: The use of microplate readers and robotic systems allows for the screening of vast compound libraries in a cost-effective and time-efficient manner. bmglabtech.combmglabtech.com
Advanced Detection Methods: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) provide sensitive and real-time measurements of ligand-receptor interactions and downstream signaling events. mdpi.combmglabtech.com
Cell-Based Assays: The development of stable cell lines expressing specific cannabinoid receptors allows for the screening of compounds in a more physiologically relevant context. arvojournals.org
These advancements are accelerating the pace of drug discovery and are crucial for identifying novel ligands with improved therapeutic profiles. bmglabtech.comresearchgate.net
Table 1: Comparison of High-Throughput Screening Techniques
| Technique | Principle | Advantages | Disadvantages |
| Radioligand Binding Assays | Measures the displacement of a radiolabeled ligand (like [3H]CP 55,940) by a test compound. revvity.comacs.org | High sensitivity and well-established. revvity.com | Requires handling of radioactive materials. |
| FRET/BRET Assays | Measures energy transfer between two light-sensitive molecules to detect ligand binding or receptor activation. mdpi.combmglabtech.com | Non-radioactive, real-time measurements, and suitable for automation. bmglabtech.com | Can be complex to set up and may have lower throughput than other methods. |
| Cell-Based Functional Assays | Measures the cellular response to ligand binding, such as changes in intracellular calcium or cAMP levels. arvojournals.orgnih.gov | Provides information on the functional activity of a compound (agonist, antagonist, etc.). nih.gov | Can be more variable than binding assays and may not be suitable for all targets. |
This table is for illustrative purposes and may not be exhaustive.
Application of Advanced Imaging Techniques in Preclinical Neuropharmacology
Advanced imaging techniques are providing unprecedented insights into the effects of cannabinoids on the brain. mediso.comnih.gov These non-invasive methods allow researchers to study brain function and receptor distribution in living animals:
Positron Emission Tomography (PET): By using radiolabeled tracers, PET can be used to visualize and quantify the distribution of cannabinoid receptors in the brain. mediso.comnih.gov This technique has been used to study the effects of synthetic cannabinoids on brain metabolism. mediso.comnih.gov
Magnetic Resonance Imaging (MRI): Functional MRI (fMRI) and other MRI-based techniques can be used to measure changes in brain activity and connectivity in response to cannabinoid administration. nih.gov
Two-Photon Microscopy: This high-resolution imaging technique allows for the visualization of individual neurons and synapses, providing a detailed look at the cellular effects of cannabinoids.
These imaging modalities are essential for bridging the gap between molecular studies and behavioral observations, and for understanding the neuropharmacological effects of compounds like this compound. mediso.comnih.gov
Table 2: Key Preclinical Imaging Findings with Cannabinoids
| Imaging Modality | Compound(s) Studied | Key Findings | Reference(s) |
| PET | HU210, WIN 55,212-2 | Altered brain glucose metabolism. mediso.comnih.gov | mediso.comnih.gov |
| fMRI | THC | Region-specific changes in brain activity and connectivity. nih.gov | nih.gov |
| PET/CT | [18F]FC0324 (CB2R radioligand) | High uptake in spleen, a CB2R-rich organ. acs.org | acs.org |
This table provides examples and is not a comprehensive list of all studies.
Ethical Considerations in Preclinical Cannabinoid Research Methodologies
As with all animal research, the use of cannabinoids in preclinical models raises important ethical considerations. wcgclinical.comuh.edu Researchers have a responsibility to ensure that their studies are conducted in an ethical and humane manner:
The Three Rs: The principles of Replacement, Reduction, and Refinement should be applied to all animal studies. This includes using non-animal models whenever possible, minimizing the number of animals used, and refining experimental procedures to minimize pain and distress.
Regulatory Compliance: Researchers must adhere to all relevant regulations and guidelines for animal research, including those set forth by institutional animal care and use committees (IACUCs) and funding agencies. wcgclinical.comjpn.ca
Justification of Animal Use: The use of animals in research must be scientifically justified and the potential benefits of the research must outweigh the potential harms to the animals. researchgate.net
The ongoing dialogue about the ethical implications of preclinical cannabinoid research is essential for ensuring that this important area of investigation continues to be conducted in a responsible and humane manner. uh.eduresearchgate.net
Q & A
Q. How can this compound be used to probe the role of kinetic isotope effects (KIEs) in endocannabinoid signaling plasticity?
- Answer : Design time-resolved experiments to measure KIEs on ligand-receptor residence time and downstream signaling (e.g., cAMP inhibition). Combine with knock-in models expressing deuterium-tolerant receptors to isolate isotopic contributions .
Methodological Notes
- Data Analysis : Prioritize reproducibility by sharing raw datasets and analysis scripts (e.g., via GitHub). Use tools like PRISM or R for statistical rigor .
- Theoretical Frameworks : Anchor hypotheses in receptor theory (e.g., ternary complex model) or isotopic effect literature to ensure mechanistic relevance .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare isotopic labeling protocols in accordance with IUPAC standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
